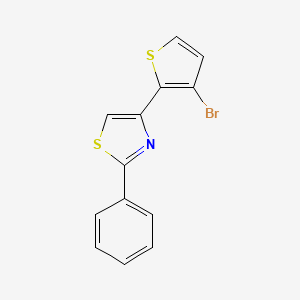

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a thiophene ring. The presence of bromine and phenyl groups in its structure makes it an interesting compound for various chemical reactions and applications. This compound is known for its unique electronic properties, which make it valuable in the fields of organic electronics and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromothiophene.

Formation of Thiazole Ring: The 3-bromothiophene is then reacted with a suitable thioamide and a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring. This step often involves cyclization reactions facilitated by catalysts such as aluminum chloride (AlCl3) or other Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Análisis De Reacciones Químicas

General Reactivity of Brominated Thiazoles

Brominated thiazoles, such as 2-bromo-4-phenyl-1,3-thiazole , exhibit reactivity at the bromine-substituted position. Key reactions include:

-

Nucleophilic substitution : Bromine at the 2-position of thiazole undergoes substitution with amines, thiols, or alkoxides.

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl systems.

-

Electrophilic aromatic substitution : Bromine directs further substitution to the para position of the phenyl ring.

Table 1: Reported Reactions of Brominated Thiazoles

Thiophene Bromination and Functionalization

The 3-bromo-2-thienyl group is prone to:

-

Stille coupling : Reaction with organostannanes under palladium catalysis.

-

Buchwald-Hartwig amination : Formation of C–N bonds with aryl amines.

-

Halogen exchange : Bromine-to-iodine exchange for enhanced reactivity.

Table 2: Reactivity of 3-Bromo-2-thienyl Derivatives

Predicted Reactivity of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole

Combining the above insights, the compound’s reactivity would center on:

-

Bromine at the thienyl group :

-

Cross-coupling to install aryl, alkenyl, or alkynyl groups.

-

Substitution with nucleophiles (e.g., amines, thiols).

-

-

Thiazole ring :

-

Electrophilic substitution at the 5-position due to electron-withdrawing bromine.

-

Coordination with transition metals (e.g., Pd, Cu) for catalytic applications.

-

Hypothetical Reaction Pathways:

-

Pathway A : Suzuki coupling of the 3-bromo-2-thienyl group with phenylboronic acid to form 4-(2-thienyl)-2-phenyl-1,3-thiazole .

-

Pathway B : Buchwald-Hartwig amination to introduce amino groups at the brominated site.

Challenges and Limitations

-

Steric hindrance : Bulky phenyl and thienyl groups may reduce reaction efficiency.

-

Regioselectivity : Competing reactivity between thiazole and thiophene bromines requires careful catalyst selection .

Research Gaps and Recommendations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole features a thiazole ring fused with thienyl and phenyl groups. The presence of the bromine atom enhances its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of thiazole compounds can exhibit significant activity against various pathogens and cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

2. Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities .

3. Materials Science

In materials science, this compound is explored for its electronic properties, contributing to the development of organic semiconductors and conductive polymers. Its unique structure allows for potential applications in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various thiazole derivatives found that compounds similar to this compound exhibited promising results against resistant strains of bacteria. The research utilized in vitro assays to demonstrate efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing antibiotic resistance .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of thiazole derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that specific derivatives showed significant cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. Molecular docking studies provided insights into the binding interactions between these compounds and their biological targets, suggesting mechanisms of action that warrant further exploration .

Mecanismo De Acción

The mechanism of action of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole depends on its application:

In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it suitable for use in electronic devices.

In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific target and application.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-imidazole: Contains an imidazole ring, offering different electronic properties.

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-pyrazole: Features a pyrazole ring, which can influence its reactivity and applications.

Uniqueness

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is unique due to the presence of both a thiazole and a thiophene ring, which confer distinct electronic properties. This combination makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Actividad Biológica

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is a compound of significant interest due to its diverse biological activities. Thiazole derivatives have been studied extensively for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazole derivative, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets. These interactions can lead to:

- Inhibition of Enzymes : Many thiazole derivatives exhibit inhibitory effects on key enzymes involved in cancer proliferation and microbial resistance.

- Induction of Apoptosis : Some compounds have been shown to induce programmed cell death in cancer cells through various pathways.

- Antimicrobial Activity : Thiazoles are known for their broad-spectrum antimicrobial properties, affecting both gram-positive and gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromine atom and the thiophene ring enhances its interaction with biological targets. SAR studies indicate that modifications to the thiazole ring can significantly impact its potency and selectivity against different cell lines.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases potency against cancer cells |

| Thiophene | Enhances binding affinity to target enzymes |

| Phenyl group | Modulates lipophilicity and bioavailability |

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). The compound showed an EC50 value indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Research highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for conventional antibiotics, suggesting potential for development as new antimicrobial agents .

- Mechanistic Insights : Molecular docking studies indicated that this compound forms specific hydrogen bonds with target proteins involved in tumor growth and bacterial resistance mechanisms. This specificity may explain its enhanced biological activity .

Propiedades

IUPAC Name |

4-(3-bromothiophen-2-yl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS2/c14-10-6-7-16-12(10)11-8-17-13(15-11)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZFLFOAWTOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.